molecular formula C6H13NO3 B3369874 ethyl N-(2-hydroxyethyl)-N-methylcarbamate CAS No. 25450-10-6

ethyl N-(2-hydroxyethyl)-N-methylcarbamate

Cat. No. B3369874
CAS RN: 25450-10-6
M. Wt: 147.17 g/mol
InChI Key: QVJUOHQGPAMHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl) compounds are a class of chemicals that contain a hydroxyethyl group (-CH2-CH2-OH) attached to a nitrogen atom . They are used in a variety of applications, including as intermediates in chemical synthesis .


Synthesis Analysis

The synthesis of N-(2-Hydroxyethyl) compounds typically involves the reaction of an amine with ethylene oxide . The exact conditions and catalysts used can vary depending on the specific compounds being synthesized .


Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl) compounds can vary widely depending on the other groups attached to the nitrogen atom . They typically contain a hydroxyethyl group (-CH2-CH2-OH) attached to a nitrogen atom .


Chemical Reactions Analysis

N-(2-Hydroxyethyl) compounds can participate in a variety of chemical reactions. For example, they can react with CO2 to form carbamates . The exact reactions will depend on the specific compound and conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-Hydroxyethyl) compounds can vary widely depending on their specific structure . They typically have polar characteristics due to the presence of the hydroxyethyl group, which can form hydrogen bonds .

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate is a genotoxic and carcinogenic compound found at low levels in many fermented foods and beverages. Its presence raises health concerns due to its classification as a probable carcinogen to humans by the International Agency for Research on Cancer (IARC). The formation mechanisms of ethyl carbamate involve chemical reactions from urea and proteins like citrulline during fermentation, as well as from cyanide and hydrocyanic acid. Detection methods for ethyl carbamate in foods and beverages include gas chromatography coupled to mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Various methods are developed to lower its levels in food, including optimized production practices and the abatement of precursors through enzymatic and chemical methods (Weber & Sharypov, 2009).

Biodegradation of Ethyl Carbamate

Research on the biodegradation and fate of ethyl carbamate derivatives, such as ethyl tert-butyl ether (ETBE) in soil and groundwater, has identified microorganisms capable of degrading ETBE through aerobic processes. These processes initially involve the hydroxylation of the ethoxy carbon by a monooxygenase enzyme, leading to the formation of various intermediates. Understanding the biodegradation pathways of ethyl carbamate and its derivatives is crucial for environmental protection and remediation efforts (Thornton et al., 2020).

Microbial Degradation of N-Methylcarbamates

Microorganisms play a significant role in the degradation of N-methylcarbamate pesticides, a class to which ethyl N-(2-hydroxyethyl)-N-methylcarbamate belongs. These microorganisms utilize various catabolic pathways to break down toxic and complex molecules into less complex, non-toxic compounds that can be further utilized by other organisms. The study of these microorganisms and their enzymatic mechanisms provides insights into bioremediation strategies for mitigating the environmental impact of N-methylcarbamate pesticides (Castellanos Rozo & Rache Caredenal, 2013).

Analytical Methods for Ethyl Carbamate Detection

The determination of ethyl carbamate levels in alcoholic beverages requires accurate and efficient analytical methods. Sample preparation, including extraction and pre-concentration steps, is critical for the reliable detection of ethyl carbamate. Technologies such as solid-phase extraction and solid-phase microextraction have been reviewed, providing a foundation for research aimed at determining and reducing ethyl carbamate levels in alcoholic beverages (Zhao Gong-ling, 2009).

Safety and Hazards

The safety and hazards associated with N-(2-Hydroxyethyl) compounds can vary widely depending on their specific structure. Some N-(2-Hydroxyethyl) compounds can cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

The future directions for research on N-(2-Hydroxyethyl) compounds could include the development of new synthesis methods, the exploration of new reactions and applications, and further studies on their safety and environmental impact .

properties

IUPAC Name

ethyl N-(2-hydroxyethyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3-10-6(9)7(2)4-5-8/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJUOHQGPAMHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25450-10-6
Record name ethyl N-(2-hydroxyethyl)-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-(2-hydroxyethyl)-N-methylcarbamate
Reactant of Route 2
Reactant of Route 2
ethyl N-(2-hydroxyethyl)-N-methylcarbamate
Reactant of Route 3
Reactant of Route 3
ethyl N-(2-hydroxyethyl)-N-methylcarbamate
Reactant of Route 4
Reactant of Route 4
ethyl N-(2-hydroxyethyl)-N-methylcarbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ethyl N-(2-hydroxyethyl)-N-methylcarbamate
Reactant of Route 6
Reactant of Route 6
ethyl N-(2-hydroxyethyl)-N-methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.